molecular formula C19H18N2O4 B2915062 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 903452-83-5

3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2915062
CAS RN: 903452-83-5
M. Wt: 338.363
InChI Key: BSKHPQYOXPNHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Methoxy-analogues of Coenzymes Q

This compound is used as an intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths . These coenzymes are important in cancer-related research .

Antitumor Properties

The compound has shown antitumor properties, particularly inhibiting the metastasis of breast, skin (melanoma), and ovarian cancer in mice .

COX Inhibitors

Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors . These compounds have potential applications in the treatment of inflammation and pain.

Cytotoxic Agents

These compounds have been evaluated for their cytotoxicity against cervical carcinoma cells line (HeLa) . This makes them potential candidates for cancer treatment.

Precursor for Perfumes, Photo Initiators, Agrochemicals, and Pharmaceuticals

1,3-Benzodioxole, a structural motif in the compound, is used as a precursor for perfumes, photo initiators, agrochemicals, and pharmaceuticals .

Synthesis of Benzylisoquinoline Alkaloids

The compound has been used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various biological activities and are found in many medicinal plants.

Synthesis of Organo Selenium Compounds

The compound has been used in the synthesis of novel organoselenium compounds . These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Anticancer Evaluation

The compound has been evaluated for its anticancer properties . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .

properties

IUPAC Name

11-(1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-3-1-2-15-14-6-12(9-21(15)18)8-20(10-14)19(23)13-4-5-16-17(7-13)25-11-24-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHPQYOXPNHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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